N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide
Description
N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 2-methoxyphenyl group at position 5 and a sulfamoyl benzamide moiety modified with a methyl-tetrahydrofuran (oxolan) side chain. This compound belongs to a class of sulfamoyl benzamide derivatives known for their diverse pharmacological properties, including antifungal, antibacterial, and enzyme inhibitory activities. Its structural uniqueness lies in the oxolan-2-ylmethyl sulfamoyl group, which differentiates it from other 1,3,4-oxadiazole analogs .
Properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6S/c1-26(14-16-6-5-13-31-16)33(28,29)17-11-9-15(10-12-17)20(27)23-22-25-24-21(32-22)18-7-3-4-8-19(18)30-2/h3-4,7-12,16H,5-6,13-14H2,1-2H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNFHUHIKJQUCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is a synthetic compound that belongs to the class of oxadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves the formation of the oxadiazole ring through cyclization reactions followed by acylation processes. The general synthetic route may include:
- Formation of the Oxadiazole Ring : This is achieved by cyclizing a hydrazide with a carboxylic acid derivative under reflux conditions, often utilizing dehydrating agents like phosphorus oxychloride.
- Acylation Reaction : The resulting oxadiazole is then acylated with an appropriate acyl chloride in the presence of a base to yield the final product.
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H22N4O4S |
| Molecular Weight | 378.45 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.
- Receptor Modulation : It interacts with G-protein coupled receptors (GPCRs) and ion channels that play critical roles in signal transduction.
- Pathway Involvement : It participates in pathways related to inflammation, apoptosis, and cell proliferation.
Anticancer Activity
Research indicates that derivatives of oxadiazole exhibit significant anticancer properties. For instance:
- A study demonstrated that compounds containing the oxadiazole moiety showed potent cytotoxicity against various cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer-derived cell lines. The mean IC50 values for some derivatives were reported to be around 92.4 µM against a panel of 11 cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro studies have shown that oxadiazole derivatives exhibit activity against both bacterial and fungal strains. For example, specific compounds demonstrated effective inhibition against E. coli and C. albicans, highlighting their potential as antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is evidenced by its ability to inhibit key inflammatory mediators:
- Studies have reported that oxadiazole derivatives can significantly reduce the production of pro-inflammatory cytokines and inhibit inflammatory pathways in cellular models .
Case Studies
- In Vitro Cytotoxicity Studies :
- Antimicrobial Efficacy Testing :
Scientific Research Applications
Synthesis Overview
| Step | Reaction Type | Reagents Used | Yield |
|---|---|---|---|
| 1 | Condensation | 2-Methoxybenzohydrazide + Methyl 4-formylbenzoate | High |
| 2 | Cyclization | DMP (Dess-Martin periodinane) | High |
| 3 | Hydrazine Treatment | Hydrazine hydrate in methanol | 94% |
Antimicrobial Properties
Research has indicated that oxadiazole derivatives exhibit notable antimicrobial activity. For instance, compounds similar to N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of oxadiazole derivatives. In vitro assays demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism includes the inhibition of key enzymes involved in cell proliferation and survival.
Case Study: Anticancer Activity
A study conducted by Taha et al. (2014) evaluated the cytotoxic effects of an oxadiazole derivative on HeLa cells. The results showed a dose-dependent increase in cell death with an IC50 value of approximately 15 µM, indicating significant anticancer potential.
Anti-inflammatory Effects
Oxadiazole derivatives have also been investigated for their anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.
Neurological Applications
Recent research has explored the neuroprotective effects of oxadiazole compounds. They may offer therapeutic benefits for neurodegenerative diseases by modulating oxidative stress and inflammation pathways.
Comparison with Similar Compounds
Structural Comparisons
The compound’s structure is compared to key analogs in Table 1, focusing on substituent variations and their implications:
Table 1: Structural Features of Selected 1,3,4-Oxadiazole Derivatives
Key Observations :
- Sulfamoyl Modifications : The oxolan-2-ylmethyl group introduces a cyclic ether, likely improving solubility and metabolic stability compared to purely aromatic (e.g., benzyl in LMM5) or aliphatic (e.g., cyclohexyl in LMM11) groups .
- Halogen vs. Methoxy : The chloro-substituted analog (CAS 868677-12-7) shares the oxolan sulfamoyl group but differs in aryl electronegativity, which may alter pharmacokinetics .
Key Findings :
- albicans . However, derivatives like 1c and 1f demonstrate superior MIC values (4 µg/mL), likely due to their pyridin-2-amine linker and methoxy positioning .
- Role of Sulfamoyl Groups : The oxolan sulfamoyl group may reduce cytotoxicity compared to benzyl or cyclohexyl analogs, as seen in HDAC inhibitors (e.g., naphthalen-1-ylmethyl derivatives in ) .
Preparation Methods
Hydrazide Preparation
2-Methoxybenzoic acid hydrazide is synthesized by reacting methyl 2-methoxybenzoate with hydrazine hydrate in ethanol under reflux (80°C, 6–8 hours). Quantitative conversion is confirmed via thin-layer chromatography (TLC), yielding a white crystalline solid (m.p. 142–144°C).
Cyclodehydration to Oxadiazole
The hydrazide undergoes cyclodehydration with 4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzoyl chloride in the presence of phosphorus oxychloride (POCl₃) as a dehydrating agent. Conditions include:
-
Molar ratio : 1:1.2 (hydrazide:acyl chloride)
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Solvent : Dry dichloromethane (DCM)
-
Temperature : 0–5°C initially, then room temperature (24 hours)
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Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane 3:7).
Alternative methods utilize microwave-assisted synthesis (100°C, 30 minutes) to enhance reaction efficiency, achieving comparable yields (70%) with reduced side products.
Sulfamoylation of the Benzamide Moiety
The sulfamoyl group is introduced via nucleophilic substitution between 4-(chlorosulfonyl)benzoyl chloride and methyl[(oxolan-2-yl)methyl]amine.
Synthesis of 4-(Chlorosulfonyl)Benzoyl Chloride
4-(Chlorosulfonyl)benzoyl chloride is prepared by chlorosulfonation of benzoic acid using chlorosulfonic acid at 0°C, followed by thionyl chloride (SOCl₂) treatment to convert the sulfonic acid to the acyl chloride. The intermediate is isolated as a pale-yellow liquid (yield: 85%).
Amine Coupling
Methyl[(oxolan-2-yl)methyl]amine (synthesized via reductive amination of oxolan-2-ylmethyl ketone with methylamine) reacts with 4-(chlorosulfonyl)benzoyl chloride in anhydrous tetrahydrofuran (THF) at −10°C. Key parameters:
-
Base : Triethylamine (2.5 equivalents) to neutralize HCl
-
Reaction time : 4 hours
-
Workup : Extraction with ethyl acetate, followed by drying (MgSO₄) and solvent evaporation
-
Yield : 78%.
Amide Bond Formation
The final step couples the oxadiazole amine with the sulfamoyl benzamide via carbodiimide-mediated coupling.
Coupling Reagents
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) facilitate amide bond formation. Conditions:
Alternative Methods
Uranium-based coupling agents (e.g., HATU) in DMF at 50°C for 6 hours improve yields to 75% but increase cost.
Optimization and Scalability
Solvent and Temperature Effects
Catalytic Enhancements
Adding 4-dimethylaminopyridine (DMAP, 0.1 equivalents) during amide coupling accelerates the reaction by 30%.
Analytical Characterization
Spectroscopic Data
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can purity be maximized?
Answer:
The synthesis involves three critical steps:
Oxadiazole Ring Formation : Cyclize a hydrazide intermediate with 2-methoxyphenyl-substituted carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
Benzamide Coupling : React the oxadiazole intermediate with 4-(methylsulfamoyl)benzoyl chloride in the presence of triethylamine (TEA) to form the benzamide bond .
Sulfamoyl Group Introduction : Use EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to couple the oxolan-2-ylmethyl group to the sulfamoyl moiety, ensuring pH control (6.5–7.5) to prevent side reactions .
Purity Optimization : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: How can researchers resolve contradictory bioactivity data between in vitro and in vivo models?
Answer:
Contradictions often arise from metabolic instability or poor pharmacokinetics. Methodological strategies include:
- Metabolite Identification : Use LC-MS/MS to profile metabolites in plasma/liver microsomes, identifying degradation hotspots (e.g., oxadiazole ring hydrolysis) .
- Structural Stabilization : Introduce electron-withdrawing groups (e.g., -CF₃) at the oxadiazole C-5 position to enhance metabolic resistance .
- In Vivo Formulation : Optimize solubility via PEGylation or liposomal encapsulation, referencing protocols for similar sulfamoylbenzamide derivatives .
Basic: What spectroscopic techniques are critical for structural confirmation?
Answer:
- ¹H/¹³C NMR : Confirm substituent integration (e.g., oxolan-2-ylmethyl protons at δ 3.5–4.0 ppm; methoxyphenyl aromatic protons at δ 6.8–7.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected m/z ~508.2) with <2 ppm error .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for benzamide; S=O stretch at ~1150 cm⁻¹ for sulfamoyl) .
Advanced: How to design analogs to improve target selectivity against kinase enzymes?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR or CDK2). Prioritize analogs with hydrogen bonds to hinge regions (e.g., -NH of sulfamoyl to Met793 in EGFR) .
- SAR Analysis : Modify the oxolan-2-ylmethyl group to introduce steric bulk (e.g., replace with tetrahydropyran-2-yl) to reduce off-target binding .
- Enzymatic Assays : Test inhibitory activity (IC₅₀) against a panel of 10+ kinases to assess selectivity .
Basic: What strategies address solubility limitations in cell-based assays?
Answer:
- Co-Solvent Systems : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in PBS containing 10% β-cyclodextrin to enhance aqueous dispersion .
- pH Adjustment : For ionizable groups (e.g., sulfamoyl), adjust buffer pH to 7.4 to maximize solubility without compromising stability .
- Sonication : Apply 10-minute ultrasonic bursts (40 kHz) to disrupt aggregates before dosing .
Advanced: How to evaluate the compound’s potential for inducing drug-resistant mutations?
Answer:
- Serial Passage Assay : Expose bacterial (e.g., S. aureus) or cancer cell lines (e.g., HeLa) to sub-inhibitory concentrations over 20 generations. Monitor MIC (minimum inhibitory concentration) shifts .
- Whole-Genome Sequencing : Identify mutations in target genes (e.g., gyrB for antimicrobial activity) using Illumina sequencing. Cross-reference with resistance databases (CARD, COSMIC) .
- Proteomic Profiling : Use SILAC (stable isotope labeling by amino acids in cell culture) to detect overexpression of efflux pumps (e.g., ABCB1/P-gp) .
Basic: What in vitro assays are recommended for preliminary anticancer activity screening?
Answer:
- MTT Assay : Test cytotoxicity against 3–5 cancer cell lines (e.g., MCF-7, A549) with 72-hour exposure. Include cisplatin as a positive control (IC₅₀ ~1–10 µM) .
- Clonogenic Survival : Assess long-term proliferation inhibition at sub-IC₅₀ concentrations (e.g., 0.5× IC₅₀) .
- Cell Cycle Analysis : Use flow cytometry (propidium iodide staining) to identify G1/S or G2/M arrest .
Advanced: How can computational modeling guide the optimization of metabolic stability?
Answer:
- CYP450 Metabolism Prediction : Use StarDrop or Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., oxadiazole ring oxidation by CYP3A4) .
- QM/MM Simulations : Model transition states for oxidative degradation pathways (e.g., C-H bond activation at C-2 of oxadiazole) .
- Prodrug Design : Introduce enzymatically cleavable groups (e.g., phosphate esters) at metabolically labile positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
